Lipophilicity Tuning via 4-Fluoro Substitution Relative to 3-Aminobenzophenone
The introduction of a fluorine atom at the 4-position of 3-benzoyl-4-fluoroaniline (free base) reduces the computed LogP to 2.64, compared to a LogP of 3.08 for the non-fluorinated 3-aminobenzophenone . This 0.44 log unit decrease represents a significant reduction in lipophilicity, which is advantageous for maintaining ligand efficiency metrics and aqueous solubility in drug discovery programs targeting intracellular kinases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 (free base, computed) |
| Comparator Or Baseline | 3-Aminobenzophenone (CAS 2835-78-1): LogP = 3.08 (experimental) |
| Quantified Difference | ΔLogP = -0.44 (reduced lipophilicity) |
| Conditions | Target value computed (Leyan); comparator experimental (ChemSrc) |
Why This Matters
A lower LogP directly translates to improved aqueous solubility and reduced hERG liability risk in downstream lead series, providing a procurement rationale when designing CNS- or kinase-targeted compound libraries.
